CID 71401498
Description
CID 71401498 is a chemical compound characterized by its unique structural and functional properties. The compound has been identified via GC-MS, with a distinct mass spectrum confirming its molecular structure (Figure 1C, 1D) . Its chromatographic retention behavior and distillation fraction distribution further highlight its physicochemical stability and volatility, critical for applications in pharmaceuticals or organic synthesis .
Properties
CAS No. |
79724-86-0 |
|---|---|
Molecular Formula |
C12H23AlCl2 |
Molecular Weight |
265.20 g/mol |
InChI |
InChI=1S/C12H23Cl2.Al/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h12H,1-11H2; |
InChI Key |
HGUOFNQBOFFIDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(Cl)Cl)CCCCC[Al] |
Origin of Product |
United States |
Preparation Methods
The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of pyrazole with heteroaryl halides under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired heteroaryl-pyrazole derivative .
Chemical Reactions Analysis
Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Scientific Research Applications
Heteroaryl-pyrazole derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: These compounds are used in the development of new materials and as catalysts in various industrial processes
Mechanism of Action
The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets. For instance, as TLR7 agonists, these compounds bind to Toll-like receptor 7, activating downstream signaling pathways that lead to immune responses. This interaction is crucial for their potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize CID 71401498’s properties, a comparative analysis with analogous compounds is essential. The following table synthesizes data from diverse studies on compounds with overlapping descriptors (e.g., molecular weight, functional groups, bioactivity):
Structural and Functional Insights
- Oscillatoxin Derivatives (CID 101283546, 185389, etc.) : These macrocyclic polyethers exhibit cytotoxic properties, differing from this compound in their larger molecular frameworks and marine biological origins .
- Halogenated Aromatics (e.g., CID 10261388) : Compounds like CAS 147149-98-2 share halogen substituents but prioritize synthetic versatility for drug intermediates, contrasting with this compound’s natural occurrence .
Pharmacokinetic and Toxicity Profiles
While this compound lacks explicit toxicity data, analogs like Tubocuraine (CID 6000) demonstrate the importance of placental transfer class (C/NC) in drug design, a parameter that future studies on this compound should evaluate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

